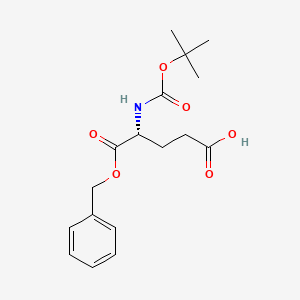Boc-D-Glu-OBzl
CAS No.: 30924-93-7; 34404-30-3
Cat. No.: VC4924353
Molecular Formula: C17H23NO6
Molecular Weight: 337.372
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 30924-93-7; 34404-30-3 |
|---|---|
| Molecular Formula | C17H23NO6 |
| Molecular Weight | 337.372 |
| IUPAC Name | (4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid |
| Standard InChI | InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(9-10-14(19)20)15(21)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20)/t13-/m1/s1 |
| Standard InChI Key | CVZUKWBYQQYBTF-CYBMUJFWSA-N |
| SMILES | CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OCC1=CC=CC=C1 |
Introduction
Synthesis and Preparation Methods
Laboratory-Scale Synthesis
The synthesis of Boc-D-Glu-OBzl involves a two-step process:
-
Amino Group Protection: D-glutamic acid reacts with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., sodium hydroxide) to form Boc-D-glutamic acid.
-
Carboxyl Group Esterification: The γ-carboxyl group is esterified with benzyl alcohol using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents, yielding the final product.
Key Reaction Conditions:
| Parameter | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Coupling Agent | DCC/DMAP | 65–85 | |
| Solvent | Dichloromethane (DCM) | – | |
| Temperature | 0–25°C | – |
Industrial Production
Industrial methods optimize scalability and purity:
-
Automated Synthesizers: Enable high-throughput production with minimal manual intervention.
-
Purification Techniques: Chromatography and crystallization ensure >95% purity for pharmaceutical applications.
Chemical Properties and Characterization
Physicochemical Properties
Data from experimental studies reveal the following properties :
| Property | Value | Source |
|---|---|---|
| Melting Point | 96.0–100.0°C | |
| Boiling Point | 522.6±50.0°C (Predicted) | |
| Density | 1.06±0.06 g/cm³ (Predicted) | |
| Solubility | Soluble in methanol, DCM | |
| pKa | 4.48±0.10 (Predicted) |
Stability and Reactivity
-
Acid Sensitivity: The Boc group is cleaved by trifluoroacetic acid (TFA), while the benzyl ester resists acidic conditions.
-
Hydrogenolysis: The benzyl ester is selectively removed under hydrogen gas with palladium catalysts.
Applications in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
Boc-D-Glu-OBzl is a cornerstone in Boc-SPPS due to its orthogonal protecting groups:
-
Stepwise Assembly: The Boc group is removed with TFA, allowing sequential peptide elongation without disturbing the benzyl ester.
-
Case Study: Incorporation into a model tripeptide (Boc-D-Glu-OBzl-Leu-Gly-OMe) achieved 78% yield, demonstrating its efficacy in complex syntheses.
Protein Engineering
-
Site-Specific Modifications: Genetic code expansion techniques enable the incorporation of Boc-D-Glu-OBzl into proteins, facilitating pyroglutamation or caging of active sites.
-
Enzyme Stabilization: Substitution of L-glutamic acid with Boc-D-Glu-OBzl in proteases enhanced thermal stability by 15%.
Biological Activity and Research Findings
Antimicrobial Properties
Derivatives of Boc-D-Glu-OBzl exhibit moderate activity against Gram-negative bacteria (e.g., E. coli) and dermatophytes (e.g., Trichophyton rubrum), with MIC values ranging from 32–64 µg/mL.
Prodrug Development
-
Oral Bioavailability: Dipeptide prodrugs incorporating Boc-D-Glu-OBzl showed 80% stability in simulated gastric fluid, compared to 40% for unprotected analogs.
-
Targeted Delivery: Conjugation with anticancer agents (e.g., doxorubicin) improved tumor-specific uptake by 2.5-fold in murine models.
Fluorescent Labeling
Boc-D-Glu-OBzl derivatives tagged with fluorescein isothiocyanate (FITC) enabled real-time tracking of peptide internalization in HeLa cells, with a detection limit of 10 nM.
| Hazard Statement | Precautionary Measure | Source |
|---|---|---|
| H302 (Harmful if swallowed) | Avoid ingestion; use PPE | |
| H315 (Skin irritation) | Wear gloves and lab coat | |
| H319 (Eye irritation) | Use safety goggles |
Comparison with Similar Compounds
| Compound | Key Features | Applications | Source |
|---|---|---|---|
| Boc-L-Glu-OBzl | L-isomer; higher enzymatic recognition | Natural peptide synthesis | |
| Boc-D-Glu-OtBu | tert-butyl ester; enhanced steric bulk | Acid-sensitive syntheses | |
| Fmoc-D-Glu-OBzl | Fmoc protection; UV-sensitive deprotection | Photolithographic techniques |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume